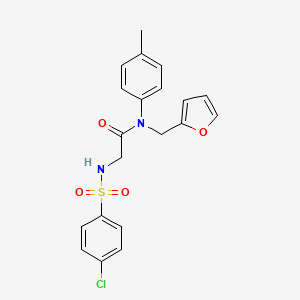
2-(4-chlorophenylsulfonamido)-N-(furan-2-ylmethyl)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenylsulfonamido)-N-(furan-2-ylmethyl)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the furan and tolyl groups in its structure suggests potential biological activity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenylsulfonamido)-N-(furan-2-ylmethyl)-N-(p-tolyl)acetamide typically involves multiple steps:
Formation of the Sulfonamide: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.
Acylation: The sulfonamide intermediate is then acylated with furan-2-ylmethylamine and p-tolylamine in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenylsulfonamido)-N-(furan-2-ylmethyl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-chlorophenylsulfonamido)-N-(furan-2-ylmethyl)-N-(p-tolyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenylsulfonamido)-N-(furan-2-ylmethyl)-N-(p-tolyl)acetamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
2-(4-chlorophenylsulfonamido)-N-(furan-2-ylmethyl)-N-(p-tolyl)acetamide is unique due to the presence of both furan and tolyl groups, which can enhance its biological activity and chemical reactivity. The combination of these functional groups allows for a broader range of applications and potential therapeutic uses compared to simpler sulfonamides.
Propriétés
Formule moléculaire |
C20H19ClN2O4S |
|---|---|
Poids moléculaire |
418.9 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H19ClN2O4S/c1-15-4-8-17(9-5-15)23(14-18-3-2-12-27-18)20(24)13-22-28(25,26)19-10-6-16(21)7-11-19/h2-12,22H,13-14H2,1H3 |
Clé InChI |
ZWRRYBRPVSDRMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
![2-[(Cyclopentyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14878570.png)



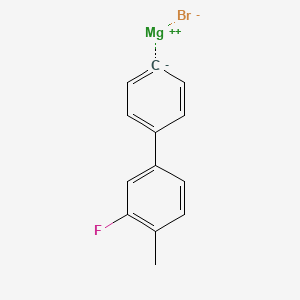
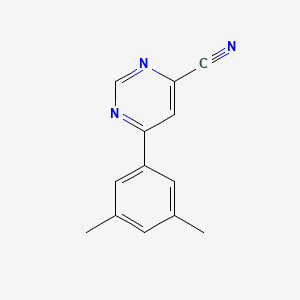
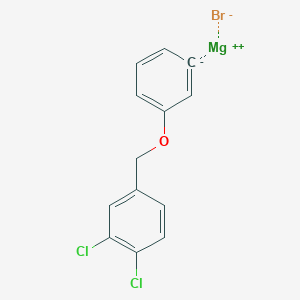
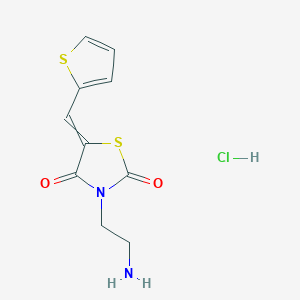
![1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene](/img/structure/B14878617.png)
![3-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide](/img/structure/B14878626.png)
